Vinclozolin-13C3,D3
Description
Contextualization of Vinclozolin-13C3,D3 within Agrochemical Research Paradigms
Vinclozolin (B1683831) is a dicarboximide fungicide first registered in 1981 to control a variety of fungal diseases, including blights, rots, and molds on fruits, vegetables, and turfgrass. der.wa.gov.auresearchgate.net Its primary mode of action is the inhibition of spore germination and mycelial growth. labrulez.com However, research has identified Vinclozolin as an endocrine disruptor with anti-androgenic effects, primarily through the action of its metabolites. der.wa.gov.aunih.gov This has led to increased regulatory monitoring and restrictions on its use in many countries. der.wa.gov.au
Within this context, the analysis of Vinclozolin and its degradation products in various matrices is a key focus of agrochemical and environmental research. epa.gov The principal metabolites of concern include those containing the 3,5-dichloroaniline (B42879) (3,5-DCA) moiety, which is considered more toxic and persistent than the parent compound. epa.govamazonaws.com Accurate quantification of these compounds is essential for assessing environmental contamination, food safety, and human exposure. jmb.or.kr This is where isotopically labeled standards like this compound become critical.
Significance of Stable Isotope Labelling in Advanced Environmental and Biological Investigations
Stable isotope labeling is a powerful technique that involves replacing specific atoms in a molecule with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C) or Deuterium (B1214612) (D). researchgate.net This substitution results in a compound that is chemically identical to its unlabeled counterpart but has a distinct, higher molecular weight. This mass difference is detectable by mass spectrometry (MS), allowing the labeled compound to be used as an internal standard for highly accurate and precise quantification. researchgate.netlgcstandards.com
The use of stable isotope-labeled standards is particularly advantageous in complex sample matrices like soil, water, food products, and biological fluids (e.g., serum, urine). lgcstandards.cominchem.org These samples often contain interfering substances that can enhance or suppress the analytical signal, leading to inaccurate measurements. The technique known as isotope dilution mass spectrometry (IDMS) overcomes this "matrix effect." Because the labeled internal standard is added to the sample at the beginning of the analytical process and behaves identically to the unlabeled target analyte during extraction, cleanup, and ionization, any losses or signal variations affect both compounds equally. This allows for a highly reliable quantification based on the ratio of the native analyte to the labeled standard. lgcstandards.com
The key benefits of using stable isotope labeling in research include:
Enhanced Analytical Precision and Accuracy researchgate.net
Correction for Matrix Effects and Procedural Losses lgcstandards.com
Improved Specificity and Selectivity in Detection lgcstandards.com
Ability to Conduct Metabolite Tracing and Flux Analysis researchgate.netepa.gov
Properties
Molecular Formula |
C₉¹³C₃H₆D₃Cl₂NO₃ |
|---|---|
Molecular Weight |
292.11 |
Synonyms |
3-(3,5-Dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione-13C3,D3; (+/-)-Vinclozolin-13C3,D3; BAS 352-04F-13C3,D3; BAS 35202F-13C3,D3; BAS 35204-13C3,D3; N-3,5-Dichlorophenyl-5-methyl-5-_x000B_vinyloxazolidine-2,4-dione-13C3,D3; Ornalin-13C3,D3; Ranil |
Origin of Product |
United States |
Synthesis and Characterization Methodologies for Vinclozolin 13c3,d3
Synthetic Pathways for Site-Specific Carbon-13 and Deuterium (B1214612) Isotopic Enrichment
The synthesis of Vinclozolin-13C3,D3 requires a multi-step approach where the isotopic labels are incorporated through carefully chosen starting materials. The general synthesis of unlabeled Vinclozolin (B1683831) can be adapted by substituting key precursors with their labeled analogues.
One common pathway to synthesize the core structure of Vinclozolin involves the reaction of 3,5-dichlorophenyl isocyanate with an alkyl ester of 2-hydroxy-2-methylbut-3-enoic acid, followed by ring closure. wikipedia.org To achieve the specific labeling pattern of this compound, the synthesis must begin with precursors enriched with ¹³C and D at the desired locations.
The synthesis would likely proceed as follows:
Preparation of Labeled Precursors : The synthesis would necessitate starting with isotopically labeled building blocks. For the D3-label on the methyl group and ¹³C labels in the oxazolidine (B1195125) ring, a custom-synthesized labeled version of a precursor like 2-hydroxy-2-methyl-d3-but-3-enoic acid-13C3 would be required. The synthesis of such precursors often involves multiple steps, starting from simple labeled materials like methyl-d3 iodide or ¹³C-labeled acetate. lookchem.com
Reaction and Cyclization : The labeled precursor is then reacted with 3,5-dichloroaniline (B42879) or 3,5-dichlorophenyl isocyanate. The reaction between 3,5-dichlorophenyl isocyanate and the labeled hydroxy ester would form a carbamate (B1207046) intermediate. Subsequent heating would induce an intramolecular cyclization to form the 5-methyl-5-vinyl-oxazolidine-2,4-dione ring structure, now containing the ¹³C and D isotopes at the specified positions. wikipedia.org
This late-stage introduction of complex labeled fragments is a common strategy in isotope labeling to maximize efficiency and yield. acs.org Companies specializing in isotopic labeling can perform such custom syntheses to meet specific research needs. izotop.hu
Isotopic Purity and Chemical Identity Verification Techniques for Labelled Vinclozolin
After synthesis, it is crucial to verify the chemical identity of the compound and determine its isotopic purity. This ensures that the label has been incorporated at the correct position and that the enrichment level is sufficient for its intended application. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique. It separates the analyte from impurities and provides highly sensitive and specific detection. usgs.govresearchgate.net
Identity Confirmation : The retention time of the synthesized compound is compared to a certified reference standard of Vinclozolin. nih.gov
Mass Verification : High-resolution mass spectrometry (HRMS) confirms the elemental composition by measuring the exact mass of the molecule, which will be higher than the unlabeled compound due to the heavier isotopes. researchgate.net
Isotopic Enrichment : The mass spectrum will show the distribution of isotopologues, allowing for the calculation of the percentage of molecules that have been successfully labeled. For this compound, the molecular ion peak should be approximately 6 atomic mass units higher than that of unlabeled Vinclozolin.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information.
¹³C-NMR : This technique directly observes the carbon-13 nuclei. In ¹³C-labeled compounds, the signals corresponding to the enriched carbon atoms will be significantly enhanced, confirming the position of the labels. nih.gov
¹H-NMR : This is used to confirm the position of deuterium labeling. The signal corresponding to the methyl protons should be absent or significantly reduced, confirming its replacement by deuterium. researchgate.net
The following table summarizes the key analytical techniques used in the verification process.
Table 1: Analytical Techniques for Identity and Purity Verification
| Technique | Purpose | Expected Result for this compound |
|---|---|---|
| HPLC | Separation and determination of chemical purity. | A single, sharp peak at the expected retention time for Vinclozolin. nih.gov |
| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. | Detection of a molecular ion consistent with the formula C₉¹³C₃H₆D₃Cl₂NO₃. cymitquimica.com |
| Tandem MS (MS/MS) | Structural confirmation through fragmentation patterns. | Fragmentation pattern similar to unlabeled Vinclozolin but with mass shifts corresponding to the labeled fragments. researchgate.net |
| ¹³C-NMR Spectroscopy | Confirmation of ¹³C label position. | Enhanced signals for the three carbon atoms in the oxazolidine ring. nih.gov |
| ¹H-NMR Spectroscopy | Confirmation of Deuterium label position. | Absence or significant reduction of the signal for the C-5 methyl protons. researchgate.net |
Advanced Spectroscopic Characterization of this compound Analogues
Advanced spectroscopic methods provide a deeper understanding of the labeled molecule's structure and purity. The use of isotopically labeled standards is the most effective way to compensate for matrix effects and ensure accuracy in quantitative analyses. accredia.it
Mass Spectrometry: The key feature in the mass spectrum of this compound is the mass shift of the molecular ion and its fragments compared to the unlabeled standard.
Table 2: Comparison of Molecular Properties
| Property | Vinclozolin | This compound |
|---|---|---|
| Molecular Formula | C₁₂H₉Cl₂NO₃ nih.gov | C₉¹³C₃H₆D₃Cl₂NO₃ cymitquimica.com |
| Molecular Weight | 286.11 g/mol nih.gov | 292.11 g/mol cymitquimica.com |
In tandem mass spectrometry (MS/MS), specific fragmentation pathways are monitored. For Vinclozolin, a common fragmentation involves the loss of the vinyl group or cleavage of the oxazolidine ring. In the labeled analogue, any fragment containing the labeled methyl or oxazolidine ring carbons will exhibit a corresponding mass shift. This allows for highly specific detection using methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where the instrument is set to detect a specific precursor ion and its characteristic product ion. usgs.govresearchgate.net
NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all carbon and proton signals and confirm the connectivity of the atoms. For this compound, these experiments would unequivocally prove the location of the ¹³C and D labels within the molecular framework. researchgate.net While ¹³C-NMR confirms the presence of the carbon labels, HMBC experiments would show correlations between the labeled carbons and neighboring protons, providing unambiguous proof of their position.
Advanced Analytical Methodologies Employing Vinclozolin 13c3,d3
Mass Spectrometry (MS) Applications in Quantitative and Qualitative Analysis
Mass spectrometry has become the gold standard for pesticide residue analysis due to its high selectivity and sensitivity. When coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), MS allows for the confident identification and quantification of target analytes, even at trace levels. The use of isotopically labeled standards such as Vinclozolin-13C3,D3 is central to achieving the highest level of accuracy in these applications.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Methodologies for Trace Analysis of this compound
For compounds that are sufficiently volatile and thermally stable, GC-MS/MS offers excellent chromatographic resolution and is a preferred technique for many pesticide residue laboratories. eurl-pesticides.eueurl-pesticides.eu Similar to LC-MS/MS, method development focuses on optimizing the GC separation and the MS/MS detection parameters. Vinclozolin (B1683831) is amenable to GC analysis, and the use of this compound as an internal standard is critical for achieving accurate quantification. sigmaaldrich.com
In GC-MS/MS, electron ionization (EI) is commonly used, and MRM transitions are developed to ensure selectivity and sensitivity. The internal standard, this compound, is added to the sample prior to extraction and analysis. It experiences the same analytical process as the target analyte, correcting for any losses during sample preparation or variability in injection volume. thermofisher.com The mass difference ensures that the two compounds are distinguished by the mass spectrometer, while their similar chemical behavior ensures proportional response. mdpi.com
Table 2: Representative GC-MS/MS MRM Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z (Quantifier) | Product Ion (Q3) m/z (Qualifier) |
| Vinclozolin | 285 | 212 | 172 |
| This compound | 291 | 212 | 172 |
| Note: This table is illustrative, based on typical fragmentation patterns for vinclozolin. eurl-pesticides.eusigmaaldrich.com The precursor ion in GC-MS is typically the molecular ion. |
Isotope Dilution Mass Spectrometry (IDMS) Principles and Applications for Enhanced Accuracy
Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary ratio method capable of providing the highest level of accuracy and metrological traceability in chemical measurements. tandfonline.comnih.gov The principle of IDMS relies on the addition of a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample. europa.eu
This labeled standard acts as an ideal internal standard because it behaves almost identically to its native counterpart during extraction, cleanup, and analysis. researchgate.nettandfonline.com After the labeled standard has been added and allowed to equilibrate with the sample, the ratio of the native analyte to the labeled standard is measured by the mass spectrometer. Because the measurement is based on this ratio, any subsequent loss of analyte during sample workup will not affect the accuracy of the final result, as both the native and labeled forms will be lost in the same proportion. eurl-pesticides.eu This makes IDMS particularly powerful for analyzing complex matrices where analyte recovery can be variable and difficult to control. tandfonline.comnih.gov
Role of this compound as an Internal Standard and Surrogate in Complex Matrices
In the analysis of complex samples such as soil, water, food, and biological tissues, matrix components can interfere with the ionization of the target analyte, causing either suppression or enhancement of the signal. tandfonline.comeurl-pesticides.eu This "matrix effect" is a major source of error in quantitative analysis.
Enhancing Analytical Precision and Reproducibility in Environmental and Biological Samples
The use of this compound as an internal standard is the most effective way to compensate for matrix effects. eurl-pesticides.eumusechem.com Since this compound has the same physicochemical properties as the unlabeled vinclozolin, it experiences the same degree of signal suppression or enhancement. By calculating the ratio of the analyte response to the internal standard response, the matrix effect is effectively cancelled out. nih.gov
This approach significantly improves the precision (the closeness of repeated measurements) and reproducibility (the ability to obtain the same results in different labs or on different days) of the analysis. Adding the standard at the very beginning of the sample preparation process also corrects for any variability in the extraction and cleanup efficiency, ensuring that the final calculated concentration is a true reflection of the amount in the original sample. tandfonline.comnih.gov
Calibration and Quality Control Procedures in High-Throughput Analysis
In high-throughput laboratories that process large numbers of samples, efficiency and reliability are paramount. The use of this compound simplifies calibration and strengthens quality control (QC). researchgate.net Instead of preparing labor-intensive matrix-matched calibration curves for every different type of sample matrix, a single calibration curve in a solvent can often be used, as the internal standard corrects for matrix-to-matrix variations. tandfonline.commusechem.com
For quality control, this compound is added to every sample, calibrator, and QC sample. Monitoring the response of the internal standard across an analytical batch provides a real-time diagnostic of instrument performance and sample preparation consistency. A significant deviation in the internal standard's signal can indicate a problem with a specific sample, such as an unusually strong matrix effect or an error in the extraction process. This continuous monitoring ensures the integrity and reliability of the data generated in a high-throughput environment. scioninstruments.com
Rigorous Method Validation Protocols Utilizing Labelled Standards for Robustness
The use of stable isotope-labeled (SIL) internal standards is a cornerstone of modern, high-performance analytical methods, particularly in the trace-level quantification of pesticide residues in complex environmental and food matrices. This compound, as the isotopically labeled analogue of vinclozolin, is an ideal internal standard for such applications. Its chemical and physical properties are nearly identical to the native (unlabeled) analyte, which allows it to co-elute and experience similar ionization and matrix effects during analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS). lcms.czmdpi.com The key difference is its higher molecular weight, which allows a mass spectrometer to distinguish it from the target analyte. lcms.cz
Utilizing this compound in a method validation protocol ensures the highest degree of accuracy and precision by compensating for variations in sample preparation, extraction efficiency, and instrument response. researchgate.netrsc.org A rigorous validation protocol assesses several key performance characteristics to demonstrate that the method is reliable, reproducible, and fit for its intended purpose. inab.ie The primary parameters evaluated include linearity, accuracy, precision, limit of quantification (LOQ), limit of detection (LOD), and robustness. fao.orgresearchgate.net
Linearity
Linearity demonstrates the direct proportionality between the concentration of an analyte and the instrument's response over a specified range. To assess linearity for a vinclozolin assay, a series of calibration standards at different concentrations are prepared in a relevant matrix (e.g., fruit extract, soil extract) and spiked with a constant concentration of this compound. The response is measured as the ratio of the peak area of the native vinclozolin to the peak area of the labeled internal standard. This ratio is plotted against the concentration of vinclozolin. For a method to be considered linear, the correlation coefficient (R²) of the regression line is typically required to be greater than 0.99. rsc.orgmdpi.com
Table 1: Illustrative Linearity Data for Vinclozolin Analysis Using this compound Internal Standard
| Parameter | Value |
|---|---|
| Concentration Range | 0.5 - 200 µg/kg |
| Number of Calibration Points | 7 |
| Regression Equation | y = 1.05x + 0.02 |
| Correlation Coefficient (R²) | > 0.998 |
Accuracy and Precision
Accuracy measures the closeness of the experimental result to the true value, typically expressed as percent recovery. Precision measures the degree of agreement among a series of individual measurements and is expressed as the relative standard deviation (RSD). inab.ie Both are evaluated by analyzing blank matrix samples spiked with known concentrations of vinclozolin (e.g., low, medium, and high levels relative to the expected concentration or regulatory limit) and a fixed amount of this compound.
Repeatability (Intra-day Precision): Assessed by analyzing multiple replicates of the spiked samples within the same day by the same analyst.
Intermediate Precision (Inter-day Reproducibility): Assessed by analyzing the spiked samples on different days, with different analysts, or on different instruments.
According to regulatory guidelines, mean recoveries are typically expected to be within the 70-120% range, with an RSD of ≤ 20%. chromatographyonline.com Studies on analogous pesticides using labeled internal standards consistently report recoveries greater than 80% and RSD values below 15%. rsc.orgresearchgate.net
Table 2: Representative Accuracy (Recovery) and Precision (RSD) Data
| Spike Level (µg/kg) | Number of Replicates (n) | Mean Recovery (%) | Repeatability (% RSD) | Intermediate Precision (% RSD) |
|---|---|---|---|---|
| 5.0 (Low QC) | 6 | 97.5 | 6.8 | 9.5 |
| 50.0 (Mid QC) | 6 | 101.2 | 5.1 | 7.2 |
| 150.0 (High QC) | 6 | 99.8 | 4.5 | 6.8 |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. researchgate.net The use of this compound helps ensure these limits are low and reliable. For many modern LC-MS/MS methods for pesticides, the LOQ is often the lowest calibration standard level that meets the accuracy and precision criteria. researchgate.net
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. researchgate.net The inclusion of this compound as an internal standard is a primary contributor to method robustness. Because the labeled standard is added at the beginning of the sample preparation process and behaves almost identically to the target analyte, it automatically corrects for minor inconsistencies in extraction times, solvent volumes, pH, or final extract volume. researchgate.netspectroscopyonline.com Robustness testing might involve intentionally varying parameters such as the type of matrix, mobile phase composition, or column temperature and observing that the final, corrected quantitative result remains stable. researchgate.net
Table 3: Summary of Method Performance Parameters and Typical Acceptance Criteria
| Parameter | Typical Performance | Common Acceptance Criterion |
|---|---|---|
| Linearity (R²) | > 0.998 | ≥ 0.99 |
| Accuracy (Recovery) | 97.5% - 101.2% | 70% - 120% |
| Precision (RSD) | < 10% | ≤ 20% |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/kg | Method- and matrix-dependent |
| Limit of Detection (LOD) | 0.1 - 1 µg/kg | Typically S/N ratio > 3 |
Research on Environmental Fate and Transport Mechanisms of Vinclozolin and Its Labelled Analogues
Investigating Biotic and Abiotic Degradation Pathways of Vinclozolin (B1683831) using Isotope Tracers
The degradation of vinclozolin in the environment is a complex process involving both biological and non-biological mechanisms. epa.govresearchgate.net Isotope tracers like Vinclozolin-13C3,D3 are instrumental in elucidating these pathways by enabling researchers to distinguish the applied fungicide from its subsequent breakdown products.
Microbial activity is a primary driver of vinclozolin degradation in both soil and aquatic environments. scbt.comnih.gov Studies have shown that vinclozolin is susceptible to breakdown by soil microorganisms, although its persistence can vary depending on soil type and microbial populations. scbt.comresearchgate.net
In soil, vinclozolin is known to be bacterially degraded into several metabolites. scbt.com Research has identified bacteria, such as Rhodococcus sp. T1-1, capable of degrading vinclozolin and its more persistent metabolite, 3,5-dichloroaniline (B42879) (3,5-DCA). jmb.or.krnih.gov This particular strain demonstrated a 90% degradation of vinclozolin (at 200 µg/ml) in a minimal medium. nih.gov The half-life of vinclozolin in soil can range from 34 to 94 days, while the total residues, including metabolites, can persist much longer, with half-lives from 179 to over 1000 days. epa.gov The persistence of these total residues is largely attributed to the stability of 3,5-DCA. epa.gov
The degradation process often involves the formation of key metabolites such as 2-[(3,5-dichlorophenyl)-carbamoyl]oxy-2-methyl-3-butenoic acid (Metabolite M1) and 3',5'-dichloro-2-hydroxy-2-methyl-but-3-enanilide (Metabolite M2). scbt.com Both of these, along with the parent compound, can eventually degrade to 3,5-DCA. epa.govresearchgate.net The use of this compound allows for the precise tracking of the carbon and deuterium (B1214612) atoms through these transformation pathways, confirming the metabolic routes.
A study on the biodegradation of vinclozolin in compost showed that it is much more stable than other dicarboximide fungicides, persisting for up to 90 days. researchgate.net This highlights the variability in degradation rates across different environmental matrices.
Table 1: Microbial Degradation of Vinclozolin
| Microorganism | Degradation Efficiency | Metabolites Formed | Reference |
|---|---|---|---|
| Rhodococcus sp. T1-1 | 90% degradation of vinclozolin (200 µg/ml) | 3,5-dichloroaniline | nih.gov |
In aquatic systems, vinclozolin is subject to degradation through photolysis (breakdown by light) and hydrolysis (reaction with water). researchgate.net The rates of these processes are significantly influenced by pH. scbt.com
Hydrolysis of vinclozolin is pH-dependent, being more rapid under neutral to basic conditions. scbt.com The hydrolysis half-life can range from 541 hours at a pH of 4.3 to as short as 0.62 hours at a pH of 8.3. scbt.com This indicates that in more alkaline waters, hydrolysis can be a major degradation pathway.
Photolysis also contributes to the breakdown of vinclozolin in water. epa.gov The presence of sensitizer (B1316253) molecules, such as acetone (B3395972), can significantly accelerate photodegradation. epa.gov In one study, with acetone as a sensitizer, the half-life of vinclozolin was reduced to less than 4 hours. epa.gov However, without a sensitizer at a low pH of 1.94, no significant photolysis was observed over 46 days. epa.gov The use of labeled vinclozolin in these studies helps to accurately measure the rate of disappearance of the parent compound and the appearance of photoproducts.
Table 2: Abiotic Degradation of Vinclozolin in Water
| Degradation Process | Conditions | Half-life | Reference |
|---|---|---|---|
| Hydrolysis | pH 4.3 | 541 hours | scbt.com |
| Hydrolysis | pH 8.3 | 0.62 hours | scbt.com |
| Photolysis (with acetone sensitizer) | pH 2-3 | < 4 hours | epa.gov |
Adsorption, Leaching, and Runoff Dynamics in Agricultural and Natural Systems
The movement of vinclozolin and its metabolites from agricultural fields into surrounding environments is governed by processes of adsorption, leaching, and runoff. frontiersin.org
Vinclozolin's mobility in soil is largely controlled by its interaction with soil components, particularly organic matter. It is generally considered to have moderate to low mobility due to its tendency to adsorb to soil particles. nih.gov The Koc values, which indicate the tendency of a chemical to bind to organic carbon, for vinclozolin range from 100 to 1,570, suggesting strong sorption in soils with significant organic matter content. nih.gov This strong binding reduces the likelihood of significant leaching. scbt.com
However, in sandy soils with low organic matter, vinclozolin and its degradates are potentially more mobile. epa.gov Field studies have shown that while most of the residue remains in the upper soil layers, intermittent detections have been reported at depths of up to 30 inches, with the metabolite 3,5-DCA being regularly found deeper than 6 inches. epa.gov The use of this compound in soil column studies allows for a precise quantification of its movement and persistence in different soil horizons.
When vinclozolin enters aquatic systems, either through runoff or leaching, its distribution is influenced by its solubility and tendency to adsorb to suspended solids and sediment. scbt.com With a low water solubility of 2.6 mg/L, a significant portion of vinclozolin is expected to partition from the water column onto particulate matter. nih.gov
The mobility of vinclozolin in water is therefore linked to the movement of these suspended solids. scbt.com Its primary degradate, 3,5-DCA, is also of concern due to its persistence and potential mobility in aquatic environments. epa.gov Research using labeled compounds helps to trace the movement of both the parent vinclozolin and its metabolites within the water column and their deposition in sediments.
Bioavailability and Accumulation Studies in Non-Target Environmental Organisms Using Labeled Vinclozolin (excluding direct adverse effects)
The potential for vinclozolin to be taken up and accumulated by organisms that are not the intended targets of the fungicide is an important aspect of its environmental risk assessment.
Studies have shown that vinclozolin has a moderate to very high potential for bioconcentration in aquatic organisms. nih.gov The Bioconcentration Factor (BCF), which is a measure of this potential, has been estimated to be between 52 and 1,260. nih.gov A BCF value of 130 suggests a high potential for accumulation. scbt.com
The use of labeled vinclozolin, such as this compound, is critical in these studies. It allows researchers to accurately measure the uptake and accumulation of the compound in the tissues of various organisms, such as fish, invertebrates, and plants, and to distinguish it from other environmental contaminants. acs.orgtdl.org This information is vital for understanding the exposure of non-target species to vinclozolin and its metabolites in the environment. For instance, the metabolite 3,5-DCA has been identified as a biomarker for exposure to vinclozolin. researchgate.net
Table 3: Compound Names
| Compound Name |
|---|
| 2-[(3,5-dichlorophenyl)-carbamoyl]oxy-2-methyl-3-butenoic acid |
| 3,5-dichloroaniline |
| 3',5'-dichloro-2-hydroxy-2-methyl-but-3-enanilide |
| Vinclozolin |
Metabolism and Biotransformation Research of Vinclozolin and Its Metabolites Using Isotopic Approaches
Comparative Metabolism of Parent Vinclozolin (B1683831) Compound and its Labelled Analogue
Without any available data, providing an article that adheres to the strict and specific requirements of the prompt is not feasible. To do so would require speculation and would not be based on scientifically accurate and verifiable information.
Mechanistic Research of Vinclozolin Action Utilizing Isotopic Probes Excluding Toxicological Outcomes
Receptor Binding Assays and Ligand-Target Interactions with Labelled Vinclozolin (B1683831)
The antiandrogenic activity of vinclozolin stems from the competitive binding of its metabolites to the androgen receptor (AR), which prevents the binding of endogenous androgens and subsequent gene transcription. oup.comnih.govresearchgate.netnih.govtandfonline.com The primary metabolites responsible for this antagonism are M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3′,5′-dichloro-2-hydroxy-2-methylbut-3-enanilide). oup.comtandfonline.com Studies have shown that M2 is a particularly potent AR antagonist, with a binding affinity only two-fold less than the pharmaceutical antiandrogen hydroxyflutamide. oup.com
Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. giffordbioscience.comoncodesign-services.comcreative-bioarray.comnih.gov Traditionally, these have been competitive binding assays using a radiolabeled ligand. In the context of vinclozolin, such assays would involve incubating the androgen receptor with a fixed concentration of a radiolabeled androgen, like [³H]R1881, and varying concentrations of the unlabeled competitor (e.g., vinclozolin or its metabolites). oup.com The concentration of the competitor that inhibits 50% of the radioligand binding is determined as the IC₅₀ value.
The use of a stable isotope-labeled compound such as Vinclozolin-13C3,D3 offers a powerful alternative to radiolabeling. In a modern assay setup, this compound could be used in competition with the native (unlabeled) compound, and the displacement could be quantified with high precision using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique, known as isotope dilution mass spectrometry, allows for the accurate quantification of the bound and free ligand without the hazards and disposal issues associated with radioactivity. researchgate.netscioninstruments.comnih.govwuxiapptec.com This method is particularly valuable for correcting for matrix effects during analysis. nih.govjst.go.jp
Table 1: Androgen Receptor Binding Affinity of Vinclozolin and Metabolites
| Compound | Receptor | Assay Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Vinclozolin | Human Androgen Receptor (hAR) | Competitive Binding (COS cells) | 1.4 | oup.com |
| Iprodione (another fungicide) | Human Androgen Receptor (hAR) | Competitive Binding (COS cells) | 86.0 | oup.com |
| Vinclozolin | Androgen Receptor (CHO cells) | Reporter Gene Assay | 0.1 | oup.com |
| Procymidone (another fungicide) | Androgen Receptor (CHO cells) | Reporter Gene Assay | 0.6 | oup.com |
Enzyme Kinetic Studies with Isotope-Labelled Substrates and Inhibitors
The biotransformation of vinclozolin is a critical aspect of its mechanism of action, as it generates the active antiandrogenic metabolites. While vinclozolin can hydrolyze non-enzymatically, its metabolism is also catalyzed by enzymes, particularly the cytochrome P450 (CYP) superfamily. oup.comnih.govnih.gov Studies in rat liver microsomes have indicated the involvement of CYP isoforms in the metabolism of vinclozolin. researchgate.netoup.com
Isotopically labeled compounds are invaluable for studying enzyme kinetics. inchem.orgacs.org The use of ¹⁴C-labeled vinclozolin has been pivotal in determining the rates of formation of its major metabolites. researchgate.net Such studies allow for the calculation of key kinetic parameters like the Michaelis-Menten constant (Kₘ), maximum reaction velocity (Vₘₐₓ), and intrinsic clearance (CLᵢₙₜ).
The application of a stable isotope-labeled substrate like This compound would enable these kinetic studies to be performed with greater precision and without radioactivity. By incubating the labeled compound with liver microsomes or specific CYP enzymes, the formation of labeled metabolites can be tracked over time using LC-MS/MS. This approach allows for the simultaneous quantification of the parent compound and multiple metabolites, providing a detailed picture of the enzymatic process. Furthermore, the use of deuterated (D3) and carbon-13 (13C3) labels at specific positions could be used to investigate kinetic isotope effects (KIEs), which can provide insights into the rate-limiting steps of the metabolic reactions and the specific bonds broken during catalysis. acs.org
Table 2: Kinetic Parameters of Vinclozolin Metabolism in Human Liver Microsomes
| Metabolite(s) | Kₘ app (µM) | Vₘₐₓ app (nmol/min/mg protein) | CLᵢₙₜ app (mL/min/g protein) | Reference |
|---|---|---|---|---|
| M4/DTMBA (M5) | 24.2 ± 5.6 | 0.280 ± 0.015 | 11.5 | nih.gov |
| M7 | 116.0 ± 52.6 | 0.180 ± 0.060 | 1.5 | nih.gov |
Kₘ app: Apparent Michaelis-Menten constant; Vₘₐₓ app: Apparent maximum reaction velocity; CLᵢₙₜ app: Apparent intrinsic clearance.
Investigation of Intracellular Metabolic Pathways Associated with Molecular Perturbations
Understanding the complete metabolic fate of vinclozolin within an organism is essential for a full mechanistic understanding. Research using ¹⁴C-phenyl-labeled vinclozolin has been instrumental in identifying the major metabolic pathways in various species, including rats and fungi. researchgate.netinchem.orgacs.orgepa.gov These studies have elucidated a complex network of biotransformation reactions.
The primary metabolic transformations of vinclozolin involve the hydrolytic opening of the oxazolidine (B1195125) ring and dihydroxylation of the vinyl group. inchem.org This leads to the formation of a series of metabolites, with the major ones being M1 and M2, and further downstream products like M5 (3',5'-dichloro-2,3,4-trihydroxy-2-methylbutyranilide). oup.comresearchgate.net
Stable isotope tracing using compounds like This compound is a powerful technique for metabolic flux analysis. nih.govnih.govisotope.comresearchgate.net By introducing the labeled compound into a biological system (e.g., cell culture or a whole organism), researchers can trace the path of the labeled carbon and deuterium (B1214612) atoms through the various metabolic reactions. This allows for the quantification of the flow, or flux, of metabolites through different pathways. This approach provides a dynamic view of metabolism that is not achievable with static concentration measurements alone. It can help to identify previously unknown metabolites and to quantify the relative importance of different metabolic routes under various conditions.
Table 3: Major Identified Metabolites of Vinclozolin
| Metabolite ID | Chemical Name | Note | Reference |
|---|---|---|---|
| M1 | 2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid | Primary metabolite with antiandrogenic activity. | oup.comnih.gov |
| M2 | 3′,5′-dichloro-2-hydroxy-2-methylbut-3-enanilide | Primary and potent antiandrogenic metabolite. | oup.comnih.gov |
| M4 | 3-(3,5-dichlorophenyl)-5-methyl-5-(1,2-dihydroxyethyl)-1,3-oxazolidine-2,4-dione | Dihydroxylated metabolite of vinclozolin. | researchgate.net |
| M5 (DTMBA) | 3',5'-dichloro-2,3,4-trihydroxy-2-methylbutyranilide | Major metabolite found in serum and tissues. | oup.comnih.govresearchgate.net |
| M6 | 2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3,4-dihydroxy-butanoic acid | Dihydroxylated metabolite of M1. | researchgate.net |
| M7 | N-(2,3,4-trihydroxy-2-methyl-1-oxo)-3,5-dichlorophenyl-1-carbamic acid | Unstable metabolite. | nih.gov |
| 3,5-DCA | 3,5-dichloroaniline (B42879) | Terminal degradation product. | oup.com |
Future Directions and Emerging Research Avenues for Vinclozolin 13c3,d3
Development of Novel Analytical Applications for Environmental Monitoring and Biological Tracing
The primary application of Vinclozolin-13C3,D3 lies in its use as an internal standard for quantitative analysis by isotope dilution mass spectrometry (IDMS). This technique is the gold standard for accuracy and precision in chemical analysis. Future research will focus on developing and validating novel analytical methods that utilize this compound to push the boundaries of detection and quantification in complex matrices.
Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-high-resolution mass spectrometry (GC-HRMS) can be significantly enhanced by the use of a stable isotope-labeled internal standard. nih.govlcms.cz The development of these methods will allow for the detection of ultra-trace levels of Vinclozolin (B1683831) and its metabolites in environmental samples like soil, water, and air, as well as in biological tissues. epa.govnih.gov
Key Research Objectives:
Method Development for Complex Matrices: Creating robust and validated analytical methods for quantifying Vinclozolin and its key metabolites, such as M1 and M2, in challenging samples like sediment, biota, and human tissues. nih.gov The use of this compound will be critical in correcting for matrix effects and variations in extraction efficiency and instrument response.
High-Throughput Screening: Designing rapid and cost-effective analytical platforms for large-scale environmental monitoring programs. This could involve the use of automated sample preparation techniques coupled with fast LC-MS/MS methods that rely on this compound for reliable quantification.
Metabolite Tracing: Employing this compound in controlled laboratory studies to trace the formation and degradation of Vinclozolin's transformation products in various environmental compartments. epa.gov This will provide more accurate data on the persistence and fate of these compounds. mdpi.com
The table below illustrates the potential improvements in analytical performance that could be achieved through the use of this compound as an internal standard in future analytical methods.
| Analytical Parameter | Conventional Method (External Standard) | Proposed Method (with this compound) |
| Limit of Quantification (LOQ) in Soil | 0.5 µg/kg | 0.05 µg/kg |
| Measurement Uncertainty | ± 15-20% | ± 2-5% |
| Recovery Correction | Indirect (matrix-matched standards) | Direct (for each sample) |
| Throughput | Moderate | High |
Integration of this compound Research with Multi-Omics Approaches
Multi-omics, the integrated analysis of different "omes" such as the genome, transcriptome, proteome, and metabolome, offers a holistic view of the effects of chemical exposure on biological systems. nih.govnih.gov The use of stable isotope-labeled compounds like this compound is set to revolutionize toxicology by enabling more precise and informative multi-omics studies. richardbeliveau.org
In the context of Vinclozolin, which is a known endocrine disruptor, integrating this compound into multi-omics workflows can help elucidate the molecular mechanisms of its toxicity. mdpi.comnih.gov Specifically, in the field of metabolomics, using a labeled compound allows for "flux analysis," where the metabolic fate of the compound can be traced through various biochemical pathways. biorxiv.org
Future Research Applications:
Metabolomic Profiling: Administering this compound to in vitro cell cultures or in vivo animal models to trace its uptake, metabolism, and excretion. By analyzing the isotopic patterns in downstream metabolites, researchers can definitively identify the biotransformation products of Vinclozolin and understand the kinetics of these processes. wayne.edu
Transcriptomic and Proteomic Analysis: Correlating the metabolic fate of this compound with changes in gene expression (transcriptomics) and protein abundance (proteomics). nih.govnih.gov This could reveal the specific cellular pathways that are perturbed by Vinclozolin exposure, leading to its adverse effects. For instance, researchers could identify the upregulation of specific cytochrome P450 enzymes involved in its metabolism or changes in the expression of hormone receptors.
Epigenetic Investigations: Exploring the link between Vinclozolin exposure and epigenetic modifications, such as DNA methylation. nih.gov this compound could be used in studies to precisely quantify the exposure level that leads to transgenerational epigenetic changes.
The following table outlines a potential multi-omics experimental design incorporating this compound.
| Omics Layer | Experimental Approach | Potential Findings |
| Metabolomics | LC-HRMS analysis of tissues after exposure to this compound | Identification and quantification of novel Vinclozolin metabolites; determination of metabolic flux. |
| Transcriptomics | RNA-Seq analysis of exposed versus control groups | Identification of differentially expressed genes related to hormone signaling, stress response, and metabolism. nih.gov |
| Proteomics | Quantitative proteomic analysis (e.g., SILAC or TMT labeling) | Identification of changes in protein expression, such as enzymes involved in detoxification and proteins related to endocrine function. |
| Integrative Analysis | Bioinformatic integration of all omics data | Construction of a comprehensive model of Vinclozolin's mechanism of toxicity. |
Advanced Computational Modeling and Predictive Research for Environmental and Biological Fate of Labelled Vinclozolin and its Analogues
Computational modeling is an increasingly important tool for predicting the environmental fate and potential toxicity of chemicals. researchgate.netresearchgate.net These models, however, rely on high-quality experimental data for their development and validation. Data generated from studies using this compound can provide the precise measurements needed to build more accurate and predictive computational models.
By using this compound as a tracer in environmental fate studies, researchers can obtain accurate data on its degradation rates, sorption to soil and sediment, and potential for leaching into groundwater. epa.gov This information is crucial for refining environmental exposure models.
Future Research Directions:
Refinement of Environmental Fate Models: Using data from laboratory and field studies with this compound to parameterize and validate existing models like the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS). This will lead to more accurate predictions of environmental concentrations of Vinclozolin and its metabolites.
Physiologically Based Pharmacokinetic (PBPK) Modeling: Developing PBPK models that describe the absorption, distribution, metabolism, and excretion (ADME) of Vinclozolin in organisms, including humans. Data from tracer studies with this compound in animal models will be essential for creating and validating these models, which can be used for human health risk assessment.
Quantitative Structure-Activity Relationship (QSAR) Models: Improving QSAR models that predict the toxicity of related dicarboximide fungicides. By understanding the metabolic fate of Vinclozolin in detail, researchers can identify the specific chemical properties and metabolic pathways that contribute to toxicity, leading to better predictive models for other similar compounds.
The table below provides examples of how data from this compound studies can be used to improve computational models.
| Model Type | Input Data from this compound Studies | Improved Model Output |
| Environmental Fate Model | Precise degradation half-lives in soil and water; accurate soil-water partitioning coefficients (Kd). | More reliable predictions of Vinclozolin concentrations in different environmental compartments. |
| PBPK Model | In vivo metabolic rates; tissue partitioning data; clearance rates. | Accurate predictions of target tissue dose and internal exposure levels in humans. |
| QSAR Model | Identification of toxicologically active metabolites and their formation rates. | Enhanced ability to predict the anti-androgenic activity of other dicarboximide fungicides. |
Q & A
Q. What are the validated analytical methods for detecting and quantifying Vinclozolin-13C3,D3 in environmental matrices?
Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution to ensure precision. Calibrate using certified reference standards, and validate recovery rates (70–120%) via spiked matrix samples. Include quality control steps such as blank runs and replicate analyses to minimize matrix effects .
Q. How is this compound synthesized, and what isotopic purity thresholds are critical for experimental reliability?
Methodological Answer: Synthesis involves deuterium and carbon-13 incorporation during precursor synthesis, followed by purification via preparative HPLC. Isotopic purity (>98%) must be confirmed using high-resolution MS and nuclear magnetic resonance (NMR) to avoid interference in tracer studies .
Q. What stability studies are required to ensure this compound integrity under varying storage conditions?
Methodological Answer: Conduct accelerated stability testing at 40°C/75% relative humidity for 6 months. Monitor degradation products via GC-MS and quantify parent compound loss using calibration curves. Store in amber vials at -20°C to prevent photolytic and thermal degradation .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data on this compound metabolite toxicity in aquatic ecosystems?
Methodological Answer: Apply a tiered testing framework:
- Tier 1: Use in vitro assays (e.g., yeast estrogen screen) to identify metabolites with endocrine-disruption potential.
- Tier 2: Conduct microcosm studies with controlled exposure levels (e.g., 0.1–100 µg/L) and LC-MS/MS quantification.
- Tier 3: Validate findings via comparative metabolomics to distinguish artifact peaks from true metabolites .
Q. What computational models are robust for predicting the environmental fate of this compound, and how can they be calibrated with empirical data?
Methodological Answer: Use fugacity-based models (e.g., EQC Model Level III) parameterized with experimental log Kow, hydrolysis half-life, and soil adsorption coefficients (Kd). Calibrate outputs using field data from mass balance studies, and perform sensitivity analysis to identify dominant degradation pathways .
Q. How should researchers address discrepancies in reported degradation kinetics of this compound across soil types?
Methodological Answer: Implement a factorial design varying soil pH, organic matter content, and microbial activity. Use ANOVA to isolate significant factors and apply kinetic models (e.g., first-order vs. biphasic decay). Cross-validate results with isotope ratio mass spectrometry (IRMS) to confirm tracer authenticity in complex matrices .
Methodological Frameworks
- For experimental design: Adopt the PICOT framework (Population: target matrix; Intervention: exposure concentration; Comparison: control vs. treated; Outcome: degradation rate; Time: study duration) to structure hypotheses .
- For data interpretation: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research gaps, such as long-term ecotoxicological impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
